molecular formula C15H14N2O3S B2512152 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 477852-04-3

4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime

Cat. No.: B2512152
CAS No.: 477852-04-3
M. Wt: 302.35
InChI Key: JVXSKVXQSUHQAO-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime typically involves the reaction of 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzaldehyde with methoxyamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the oxime group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-methylphenyl)sulfanyl]-3-nitrobenzaldehyde: Lacks the oxime group.

    4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde.

    4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde: Lacks the O-methyloxime group.

Uniqueness

4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime is unique due to the presence of both the nitro and oxime functional groups, which confer distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

(E)-N-methoxy-1-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-11-3-6-13(7-4-11)21-15-8-5-12(10-16-20-2)9-14(15)17(18)19/h3-10H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXSKVXQSUHQAO-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.